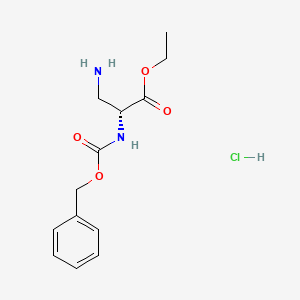

(R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4.ClH/c1-2-18-12(16)11(8-14)15-13(17)19-9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,14H2,1H3,(H,15,17);1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFNRMTWMDBKDZ-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL

An In-Depth Technical Guide to (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL: A Chiral Building Block for Advanced Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chiral intermediate in modern pharmaceutical research and development. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, applications, and analytical characterization, with a focus on the scientific principles that underpin its utility.

Core Chemical Identity and Properties

This compound is a derivative of the non-proteinogenic amino acid α,β-diaminopropionic acid. Its structure incorporates several key features that make it a valuable synthetic intermediate: a chiral center at the alpha-carbon, an ethyl ester protecting the carboxylic acid, and a carbobenzyloxy (Cbz) group protecting the alpha-amino group, with the beta-amino group protonated as a hydrochloride salt.

| Property | Value | Source(s) |

| IUPAC Name | ethyl (2R)-3-amino-2-{[(benzyloxy)carbonyl]amino}propanoate hydrochloride | |

| CAS Number | 264235-79-2 | |

| Molecular Formula | C13H19ClN2O4 | |

| Molecular Weight | 302.76 g/mol | |

| Physical Form | White to yellow solid | |

| Storage Temperature | 2-8 °C |

Strategic Synthesis: A Representative Protocol

The logical flow of the synthesis starts from a readily available chiral precursor, such as D-serine, to establish the correct stereochemistry at the alpha-carbon. The subsequent steps involve protection of the amino group, esterification of the carboxylic acid, and conversion of the hydroxyl group to an amino group.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodology

Step 1: N-Cbz Protection of D-Serine

-

Rationale: The alpha-amino group of the starting material, D-serine, is protected with a carbobenzyloxy (Cbz) group. The Cbz group is chosen for its stability under a range of reaction conditions and its ease of removal via hydrogenolysis.[4][5][6] This protection prevents unwanted side reactions of the amino group in subsequent steps.[7][8]

-

Protocol:

-

Dissolve D-serine in an aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) while maintaining the pH between 8 and 10.[5]

-

Stir the reaction mixture overnight at room temperature.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the N-Cbz-D-serine.

-

Filter, wash with cold water, and dry the product.

-

Step 2: Esterification of N-Cbz-D-Serine

-

Rationale: The carboxylic acid is converted to an ethyl ester. This is often done to improve solubility in organic solvents and to prevent the carboxylic acid from interfering with subsequent reactions.

-

Protocol:

-

Suspend N-Cbz-D-serine in anhydrous ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the ethyl ester into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Step 3 & 4: Conversion of the Hydroxyl Group to an Azide

-

Rationale: The hydroxyl group is first converted into a good leaving group, such as a mesylate or tosylate. This is followed by nucleophilic substitution with sodium azide to introduce the azide functionality, which will be reduced to the desired amino group.

-

Protocol:

-

Dissolve the N-Cbz-D-serine ethyl ester in a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath and add a base, such as triethylamine.

-

Slowly add methanesulfonyl chloride or tosyl chloride and stir until the reaction is complete.

-

Wash the reaction mixture to remove the excess reagents.

-

The resulting mesylated or tosylated intermediate is then reacted with sodium azide in a polar aprotic solvent like DMF at an elevated temperature.

-

After the reaction is complete, the product is extracted and purified.

-

Step 5: Reduction of the Azide to an Amine

-

Rationale: The azide group is reduced to a primary amine. A common and clean method for this transformation is catalytic hydrogenation.

-

Protocol:

-

Dissolve the azido intermediate in a solvent such as ethanol or ethyl acetate.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.[1]

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Step 6: Formation of the Hydrochloride Salt

-

Rationale: The final compound is often supplied as a hydrochloride salt to improve its stability and handling properties.

-

Protocol:

-

Dissolve the free amine in a suitable solvent like diethyl ether.

-

Slowly add a solution of hydrochloric acid in ether.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with ether, and dry under vacuum to yield the final product.

-

The Indispensable Role of the Carbobenzyloxy (Cbz) Protecting Group

The Cbz group is a cornerstone of amino acid and peptide chemistry for several reasons:[5][9]

-

Stability: It is stable to a wide range of reagents, including those used for esterification and many coupling reactions.[6]

-

Ease of Introduction: It can be readily introduced using benzyl chloroformate under basic conditions.[5]

-

Orthogonality: The Cbz group is orthogonal to many other protecting groups, meaning it can be selectively removed without affecting them. For example, it is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups.[9]

-

Clean Deprotection: It can be removed by catalytic hydrogenation, which yields the free amine, toluene, and carbon dioxide as byproducts, which are easily removed.[4]

Caption: The strategic role of the title compound in the synthesis of novel therapeutics.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of complex, biologically active molecules. Its utility stems from the presence of two differentially protected amino groups and a chiral center.

-

Peptide Synthesis: This compound can be used to introduce a D-α,β-diaminopropionic acid residue into a peptide chain. The use of unnatural amino acids like this is a common strategy in drug discovery to enhance the stability, selectivity, and activity of peptide-based drugs.[][11] The Cbz group on the alpha-amino group allows for standard peptide coupling protocols, while the beta-amino group can be deprotected and further functionalized.

-

Synthesis of Heterocycles: The two amino groups and the ester functionality can be used in cyclization reactions to form a variety of heterocyclic scaffolds, which are common motifs in many pharmaceuticals.

-

Precursor to Enzyme Inhibitors and Receptor Ligands: Chiral amino acid derivatives are frequently used as starting materials for the synthesis of small molecule drugs that target enzymes or receptors.[12] The specific stereochemistry and functionality of this compound make it a suitable precursor for molecules designed to interact with specific biological targets.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the propanoate backbone, the benzylic protons of the Cbz group, and the aromatic protons of the Cbz group. The signals for the protons on the chiral center and the adjacent methylene group would likely appear as complex multiplets due to diastereotopicity.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester and the carbamate, the aromatic carbons, the benzylic carbon, the carbons of the ethyl group, and the two carbons of the propanoate backbone. The expected chemical shift for the carbamate carbonyl is around 156 ppm, and for the ester carbonyl is around 170 ppm.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely show a peak corresponding to the molecular ion [M+H]⁺ (for the free base) at m/z 267.13.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be used to determine the enantiomeric purity of the compound, ensuring that the desired (R)-enantiomer is present in high excess.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically designed chiral building block that plays a significant role in the synthesis of advanced pharmaceutical compounds. Its carefully chosen protecting groups and defined stereochemistry provide medicinal chemists with a versatile tool for creating novel therapeutics with enhanced properties. A thorough understanding of its synthesis, properties, and handling is essential for its effective application in research and development.

References

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

- Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

-

Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

-

PubMed Central. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. [Link]

-

Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]

- Google Patents. CN106518695A - A synthetic method of (R)

-

Molbase. Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. [Link]

-

Oakwood Labs. The Role of Amino Acids in Pharmaceuticals. [Link]

-

ResearchGate. Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. [Link]

-

ACS Publications. Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. Selective Mono‐BOC Protection of Diamines. [Link]

-

PubMed Central. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]

- Google Patents. DE69910983T2 - SYNTHESIS OF CHIRAL BETA AMINO ACIDS.

-

PubMed Central. Practical N-to-C peptide synthesis with minimal protecting groups. [Link]

-

PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]

-

PubMed Central. Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. [Link]

- Google Patents. CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine.

-

PubMed Central. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

MDPI. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. [Link]

- Google Patents. US8357820B2 - Process for producing N-protected amino acid.

-

Taylor & Francis eBooks. Synthesis of 2-{2-[2-(N-Tert-Butyloxycarbonyl)Ethoxy]Ethoxy}Ethyl β-d-Glucopyranoside. [Link]

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

-

ChemRxiv. Title: Peptide Synthesis Using Unprotected Amino Acids. [Link]

-

Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]

-

PubChem. Ethyl 2-amino-3-hydroxypropanoate. [Link]

-

PubChem. Ethyl 3-amino-2-chlorobutanoate. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. Ethyl 2-amino-3-hydroxy-2-methylpropanoate. [Link]

Sources

- 1. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Protected Amino Acids - Creative Peptides [creative-peptides.com]

- 8. biosynth.com [biosynth.com]

- 9. peptide.com [peptide.com]

- 11. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

A Guide to the Role of Chiral Diamino Acids in Modern Synthesis: From Catalysis to Complex Molecules

Introduction: The Foundational Importance of Chiral Diamino Acids

In the landscape of modern chemical synthesis, the pursuit of stereochemical control is paramount. Chirality is a fundamental property of molecules that governs their interactions within biological systems, making it a critical factor in the safety and efficacy of pharmaceuticals.[] While nature provides a palette of 20 proteinogenic α-amino acids as primary chiral building blocks, the frontiers of drug discovery and materials science demand a more diverse and functionalized toolkit.[][2] Enter chiral diamino acids—a class of molecules distinguished by the presence of two amine functionalities and at least one carboxylic acid, arranged with defined stereochemistry.

This guide moves beyond a simple catalog of reactions to provide an in-depth, field-proven perspective on the strategic roles of chiral diamino acids. We will explore the causal principles that make them indispensable as ligands in asymmetric catalysis, as conformation-directing elements in peptidomimetics, and as versatile synthons for complex molecular architectures. For the researcher, scientist, or drug development professional, understanding the "why" behind the application of these reagents is key to unlocking their full potential in the laboratory and beyond.

Part I: The Diamine Motif as a Pillar of Asymmetric Catalysis

The true elegance of chiral diamino acids in synthesis is most prominently displayed in their role as ligands for asymmetric catalysis. The foundational principle lies in their ability to act as bidentate chelators for transition metals. The two nitrogen atoms, held in a rigid and stereochemically defined spatial relationship, coordinate to a metal center (e.g., Ruthenium, Rhodium, Copper), creating a C₂-symmetric or pseudo-C₂-symmetric chiral environment.[3][4][5] This well-defined chiral pocket is the engine of enantioselectivity; it preferentially binds and orients a prochiral substrate for reaction on one of its two faces, leading to the formation of one enantiomer of the product in high excess.

Mechanism and Causality in Catalyst Design

The efficacy of a diamine-based catalyst is not accidental; it is a direct result of its structural and electronic properties.

-

The Backbone Dictates Conformation: The structure connecting the two nitrogen atoms—the "backbone"—is critical. For instance, the cyclohexane backbone in 1,2-diaminocyclohexane (DACH) derivatives provides a rigid, chair-like conformation that fixes the orientation of the N-substituents and, consequently, the geometry of the resulting metal complex. This rigidity minimizes conformational ambiguity, which is often the key to achieving high enantioselectivity.

-

N-Substituents Tune the Chiral Pocket: Substituents on the nitrogen atoms (e.g., tosyl groups in TsDPEN or bulky alkyl groups) serve two purposes. First, they provide the steric bulk that defines the chiral pocket, physically blocking one pathway of substrate approach. Second, they modulate the electronic properties of the metal center. Electron-withdrawing groups, like tosyl, can make the metal more electrophilic, enhancing its catalytic activity in reactions like transfer hydrogenation.[6][7]

This rational design allows for the catalysis of a vast array of transformations with exquisite control, including asymmetric hydrogenations, transfer hydrogenations, and various C-C and C-N bond-forming reactions.[4][5][6][8]

Sources

- 2. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 3. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]

- 4. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 5. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic asymmetric synthesis of 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Proper Storage and Handling of Halogenated Nitroaromatic Compounds

A Focus on CAS 264235-79-2 and Related Analogs for Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the proper storage and handling of complex halogenated nitroaromatic compounds. Given the limited public information on CAS 264235-79-2, this document will establish a framework of best practices by drawing on data from structurally related and well-documented analogs such as 2-Bromo-4-fluoro-1-nitrobenzene (CAS 700-36-7) and 2-Bromo-4-fluoro-1-iodobenzene. This approach ensures a scientifically grounded and safety-first methodology for handling such reactive and potentially hazardous molecules.

Compound Identification and Physicochemical Properties

Halogenated nitroaromatic compounds are a critical class of building blocks in modern medicinal chemistry. Their unique electronic properties, driven by the interplay of electron-withdrawing nitro groups and the inductive and mesomeric effects of various halogens, make them invaluable for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. However, these same properties necessitate a rigorous approach to their storage and handling to ensure compound integrity and operator safety.

| Property | 2-Bromo-4-fluoro-1-nitrobenzene | 2-Bromo-4-fluoro-1-iodobenzene | Inferred Properties for Similar Structures |

| CAS Number | 700-36-7 | 202865-61-6 | 264235-79-2 |

| Molecular Formula | C₆H₃BrFNO₂ | C₆H₃BrFI | - |

| Molecular Weight | 220.00 g/mol [1] | 300.89 g/mol [2] | Likely > 300 g/mol |

| Appearance | White to light yellow or green crystalline powder | - | Likely a solid at room temperature |

| Melting Point | 41.0 to 45.0 °C | - | Expected to be a solid with a distinct melting point |

| Solubility | Soluble in Methanol | - | Likely soluble in common organic solvents |

Hazard Identification and GHS Classification

Based on aggregated data from similar compounds, halogenated nitroaromatics are generally classified as hazardous. The presence of a nitro group and multiple halogens can lead to significant toxicity and reactivity.

Anticipated GHS Hazard Classifications:

-

Acute Toxicity, Oral (Harmful) [1]

-

Acute Toxicity, Dermal (Harmful) [1]

-

Acute Toxicity, Inhalation (Harmful) [1]

-

Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) [2]

Core Directive: Storage Protocols

The primary objective in storing halogenated nitroaromatics is to prevent degradation and ensure the safety of laboratory personnel. Degradation can be initiated by light, heat, and atmospheric exposure.

Light Sensitivity

Many aromatic compounds, especially those with chromophores like the nitro group, are susceptible to photodegradation. Light can provide the energy to initiate reactions, leading to the formation of impurities.

-

Protocol: Always store the compound in amber or opaque vials to minimize light exposure.[3][4] For highly sensitive materials, wrapping the container in aluminum foil provides an additional barrier.

Temperature and Humidity Control

Elevated temperatures can accelerate decomposition, while humidity can introduce moisture that may react with the compound or lead to clumping of solid materials.

-

Protocol: It is recommended to store this compound in a cool, dry, and dark place. A controlled room temperature environment is generally acceptable, though for long-term storage, refrigeration (2-8 °C) is advisable, especially if the compound has a low melting point. Ensure the container is tightly sealed to prevent moisture ingress.[3]

Inert Atmosphere

While not all halogenated nitroaromatics are highly air-sensitive, the potential for oxidative degradation or reaction with atmospheric moisture makes storage under an inert atmosphere a best practice, particularly for long-term storage or for compounds with unknown stability.[3]

-

Protocol: For long-term storage, it is recommended to store the compound in a desiccator or under an inert atmosphere of nitrogen or argon. This is especially critical after the container has been opened for the first time.

Storage Decision Workflow

The following diagram outlines the decision-making process for the appropriate storage of CAS 264235-79-2 and similar compounds.

Caption: Decision workflow for proper storage.

Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of halogenated nitroaromatics, strict adherence to handling protocols and the use of appropriate PPE is mandatory.

Engineering Controls

-

Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

-

Ventilation: Ensure adequate ventilation in the laboratory.[6]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this class of compounds.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves.[7] | Provides a barrier against dermal absorption, which is a significant route of exposure for nitroaromatic compounds.[8] |

| Eye Protection | Chemical safety goggles or a face shield.[9] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |

| Skin and Body | A lab coat is mandatory. For larger quantities, consider a chemically resistant apron or suit.[7] | Prevents contamination of personal clothing and skin. |

| Respiratory | Not generally required if handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.[9] | Prevents respiratory tract irritation from inhalation of dust or vapors.[2] |

Spill and Emergency Procedures

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

Spill Response

-

Evacuate: Evacuate non-essential personnel from the immediate spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For liquid spills, use an absorbent material like sand, diatomaceous earth, or a universal binding agent to contain the spill.[5] For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.

-

Collect: Place the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[5]

-

Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste.

Spill Response Workflow

Caption: Step-by-step spill response workflow.

Disposal Considerations

Disposal of CAS 264235-79-2 and its containers must be in accordance with all federal, state, and local regulations.[10]

-

Waste Stream: This compound should be treated as hazardous waste. Do not dispose of it in regular trash or down the drain.

-

Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

-

Deactivation: For iodinated organic compounds, there are methods to convert the organic iodine into inorganic iodide, which may be a preliminary step in some waste treatment processes.[11] One common laboratory method for treating iodine waste is reduction with sodium thiosulfate solution to the less harmful iodide ion.[12] However, consult with your institution's environmental health and safety (EHS) office for specific disposal protocols.

Chemical Reactivity and Incompatibilities

Halogenated nitroaromatic compounds can be reactive under certain conditions.

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[13] Nitroaromatic compounds can react violently with strong reducing agents or bases.

-

Hazardous Decomposition Products: Upon combustion, this compound may produce toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and halogenated compounds.[9]

Conclusion

The proper storage and handling of complex halogenated nitroaromatic compounds like CAS 264235-79-2 are paramount for ensuring the integrity of research and the safety of laboratory personnel. By understanding the physicochemical properties, potential hazards, and appropriate protocols for storage, handling, and disposal, researchers can work with these valuable compounds confidently and safely. Always consult the Safety Data Sheet (SDS) for any chemical before use and follow the guidance of your institution's EHS department.

References

- Agency for Toxic Substances and Disease Registry. (n.d.). Iodine - Production, Import/Export, Use, and Disposal.

- Chemsrc. (2024). phenyl acetate | CAS#:122-79-2.

- Tournaire Group. (2024). Temperature Control and Storage Conditions of Essences in the Production Line.

- Statman, M., Blood, A. E., & Vinyard, H. T. (1969). U.S. Patent No. 3,425,798. Washington, DC: U.S.

- Ossila. (n.d.). Air Sensitive Compounds.

- PubChem. (n.d.). 2-Bromo-4-fluoro-1-iodobenzene.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- GOV.UK. (n.d.). Nitrobenzene - Incident management.

- Chemistry Stack Exchange. (2017). What is the product of the reaction of 2-bromo-1-fluoro-4-nitrobenzene with sodium methanethiolate?

- Thermo Fisher Scientific. (2024). Safety Data Sheet.

- The Good Scents Company. (n.d.). phenyl acetate, 122-79-2.

- Tietze, S. (2014). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico.

- ECHA. (n.d.). Nitrobenzene - Registration Dossier.

- ResearchGate. (2024). The effects of different light storage conditions on volatile flavor compounds and sensory properties of melon fruit | Request PDF.

- Chemsrc. (2024). 3-Sulfolene | CAS#:77-79-2.

- MakingCosmetics. (n.d.). Discovering the Best Storage Conditions for Your Cosmetic Ingredients.

- Reddit. (2019). How do you dispose of the iodine-starch complex after a redox titration?

- New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene.

- Airgas. (2017). Safety Data Sheet.

- PubChem. (n.d.). 2-Bromo-4-fluoro-1-nitrobenzene.

- Quora. (2017). Which is more reactive towards electrophilic substitution reactions, Fluorobenzene or Iodobenzene?

- Industria Chimica Reggiana. (n.d.). Safety Data Sheet H79 SPRINT-AIR WIDE.

- Tokyo Chemical Industry. (n.d.). 2-Bromo-4-fluoro-1-nitrobenzene | 700-36-7.

- Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.

- Google Patents. (n.d.). CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents.

- LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.

- U.S. Environmental Protection Agency. (n.d.). Nitrobenzene.

- ChemicalBook. (n.d.). PHENYL ACETATE | 122-79-2.

- Santa Cruz Biotechnology. (n.d.). 3-Sulfolene | CAS 77-79-2.

- YouTube. (2020). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in...

- Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.

- Chemistry Stack Exchange. (2018). Naming tetrahalogenated benzene.

- Sigma-Aldrich. (n.d.). 2-Bromo-1-fluoro-4-nitrobenzene 95 701-45-1.

- ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?

Sources

- 1. 2-Bromo-4-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2756993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-fluoro-1-iodobenzene | C6H3BrFI | CID 2773372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. cosmeticindex.com [cosmeticindex.com]

- 5. carlroth.com [carlroth.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. nj.gov [nj.gov]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. echa.europa.eu [echa.europa.eu]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents - Google Patents [patents.google.com]

- 12. reddit.com [reddit.com]

- 13. phenyl acetate | CAS#:122-79-2 | Chemsrc [chemsrc.com]

Methodological & Application

A Guide to the Strategic Incorporation of (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL in Advanced Peptide Synthesis

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the effective utilization of (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL, a versatile building block for introducing α,β-diaminopropionic acid (DAP) moieties into peptide structures. This document emphasizes scientific integrity, offering field-proven insights and self-validating protocols to ensure reproducible and reliable results in your peptide synthesis endeavors.

Introduction: The Significance of Diaminopropionic Acid in Peptide Therapeutics

Peptides containing L-α,β-diaminopropionic acid (L-Dap) are prevalent in a variety of bioactive natural products, including antibiotics and siderophores. The incorporation of Dap residues into synthetic peptides has been shown to confer unique structural and functional properties, such as enhanced enzymatic stability, improved receptor binding affinity, and the ability to introduce specific branching points for conjugation or cyclization. This compound offers a strategically protected and activated building block for the seamless integration of Dap into peptide sequences. Its unique trifunctional nature—a Cbz-protected α-amine, a free β-amine (as a hydrochloride salt), and an ethyl ester-activated carboxyl group—necessitates a nuanced approach to its application in both solid-phase and solution-phase peptide synthesis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application.

| Property | Value |

| IUPAC Name | ethyl (2R)-3-amino-2-{[(benzyloxy)carbonyl]amino}propanoate hydrochloride |

| CAS Number | 264235-79-2 |

| Molecular Formula | C13H19ClN2O4 |

| Molecular Weight | 318.76 g/mol |

| Appearance | White to yellow solid |

| Purity | ≥95% |

| Storage | 2-8°C |

Strategic Considerations for Peptide Synthesis

The presence of three distinct functional groups in this compound allows for several strategic approaches in peptide synthesis. The choice of strategy will depend on the desired final peptide structure and the overall synthetic workflow.

Orthogonal Protection Scheme

The Cbz (benzyloxycarbonyl) group protecting the α-amine and the ethyl ester at the C-terminus offer an orthogonal protection strategy. The Cbz group is stable to the mildly acidic conditions used for the removal of Boc protecting groups and the basic conditions for Fmoc group removal, making it compatible with both major solid-phase peptide synthesis (SPPS) methodologies.[1][2] The Cbz group is typically removed by catalytic hydrogenolysis, which does not affect most other common protecting groups.[3]

The ethyl ester can be hydrolyzed under basic conditions (saponification), which are generally not compatible with Fmoc-based SPPS due to the lability of the Fmoc group to bases. Therefore, careful planning of the synthetic route is crucial.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

PART 1: Solution-Phase Peptide Synthesis

Solution-phase synthesis offers flexibility in scale-up and purification of intermediates. This approach is particularly well-suited for the synthesis of di- or tri-peptides incorporating the Dap moiety, which can then be used as building blocks in larger peptide syntheses.

Protocol 1: Dipeptide Synthesis via Coupling to the β-Amino Group

This protocol describes the coupling of an N-protected amino acid to the free β-amino group of this compound.

Materials:

-

This compound

-

N-Fmoc- or N-Boc-protected amino acid

-

Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

-

Saturated sodium bicarbonate solution

-

1M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Neutralization: Dissolve this compound (1.0 eq.) in anhydrous DCM. Add DIPEA (1.1 eq.) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

-

Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq.), the coupling reagent (e.g., HATU, 1.0 eq.), and HOBt (1.0 eq, if using EDC) in anhydrous DCM. Add DIPEA (2.0 eq.) and stir for 10 minutes at 0°C to activate the carboxylic acid.

-

Coupling: Add the activated amino acid solution to the neutralized (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE solution and stir the reaction mixture at room temperature overnight.

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer successively with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired dipeptide.

-

Characterization: Confirm the structure and purity of the product by NMR and mass spectrometry.

dot

Caption: Workflow for solution-phase dipeptide synthesis.

PART 2: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain on a solid support requires careful consideration of the protecting group strategy.

Protocol 2: Incorporation into a Peptide Chain via the α-Amino Group

This protocol details the use of the title compound as a building block in Fmoc-based SPPS. This strategy leaves the β-amino group available for post-synthetic modifications.

Materials:

-

Fmoc-protected Rink Amide or Wang resin

-

Standard Fmoc-protected amino acids

-

This compound

-

SPPS-grade DMF

-

20% Piperidine in DMF

-

Coupling solution: 0.5 M HATU in DMF

-

Activation solution: 2 M DIPEA in NMP

-

DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling and Fmoc Deprotection: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Coupling of this compound:

-

Dissolve this compound (3.0 eq.) and HATU (3.0 eq.) in DMF.

-

Add DIPEA (6.0 eq.) to the solution and pre-activate for 5 minutes.

-

Add the activated mixture to the deprotected resin and couple for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

-

-

Washing: Wash the resin with DMF and DCM.

-

Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids.

-

Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold diethyl ether.

-

-

Purification and Cbz-Deprotection:

-

Purify the crude peptide by reverse-phase HPLC.

-

The Cbz group on the incorporated Dap residue can be removed by catalytic hydrogenolysis post-purification if desired.[3]

-

dot

Caption: SPPS workflow for incorporating the Dap building block.

Troubleshooting and Expert Insights

-

Incomplete Coupling: Due to the potential for steric hindrance, the coupling of this compound may be slower than for standard amino acids. The use of potent coupling reagents like HATU or COMU is recommended.[4] Microwave-assisted SPPS can also enhance coupling efficiency for hindered amino acids.[5]

-

Side Reactions: The free β-amino group in the title compound can potentially lead to side reactions if not handled correctly. In solution-phase synthesis, ensure complete neutralization of the hydrochloride salt before coupling to other residues.

-

Cbz Group Stability: The Cbz group is generally stable to TFA cleavage conditions used in Fmoc-SPPS.[6] However, prolonged exposure or higher temperatures might lead to some cleavage. It is advisable to keep cleavage times to the minimum required for complete removal of other protecting groups and the resin linker.

Characterization and Validation

The successful synthesis of peptides containing the Dap moiety must be confirmed through rigorous analytical techniques.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is the primary tool for confirming the molecular weight of the synthesized peptide.[7] The observed mass should correspond to the calculated mass of the peptide containing the Cbz-protected Dap residue.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 2D NMR spectroscopy can provide detailed structural information, confirming the incorporation of the Dap residue and the integrity of the peptide backbone.[7][8][9] The characteristic signals of the Cbz group (aromatic protons and benzylic protons) should be identifiable in the spectrum.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides containing α,β-diaminopropionic acid. By understanding its unique chemical properties and employing the appropriate synthetic strategies and protocols outlined in this guide, researchers can confidently incorporate this moiety to create novel peptides with enhanced biological activities and functionalities. The key to success lies in the careful planning of the protection scheme and the use of optimized coupling and deprotection conditions.

References

-

ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

National Institutes of Health. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. [Link]

-

ResearchGate. Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. [Link]

-

ACS Publications. An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

-

ACS Publications. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid. [Link]

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

-

PubMed. Studies of peptide antibiotics. XLVI. Syntheses of gramicidin S analogs containing D-alpha,beta-diaminopropionic acid or alpha,beta-dehydroalanine. [Link]

-

National Institutes of Health. On the role of NMR spectroscopy for characterization of antimicrobial peptides. [Link]

- Google Patents. Process for the synthesis of peptides.

-

ResearchGate. Peptide Synthesis. [Link]

-

National Institutes of Health. Peptide synthesis using unprotected peptides through orthogonal coupling methods. [Link]

-

ResearchGate. On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. [Link]

-

ResearchGate. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. [Link]

-

ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

-

ACS Publications. Substrate-Mimicking Peptides as MMP-1 Inhibitors: Impact of Zinc-Binding Group Position on Ternary Complex Stability. [Link]

-

ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. [Link]

-

ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bachem.com [bachem.com]

- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

Application Note & Protocols: Strategic Incorporation of (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL in Solid-Phase Peptide Synthesis

Introduction: Unlocking Novel Peptide Architectures

The synthesis of peptides with non-proteinogenic amino acids is a cornerstone of modern drug discovery and materials science. These unique building blocks allow for the creation of peptidomimetics with enhanced stability, novel structural motifs, and tailored biological activities. (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL is a valuable derivative of (R)-α,β-diaminopropanoic acid (DAP), a non-canonical amino acid that offers a strategic point for peptide modification, such as branching, cyclization, or conjugation.[1][2]

This guide provides a comprehensive overview and detailed protocols for the effective use of this reagent in solid-phase peptide synthesis (SPPS), with a focus on leveraging its unique protecting group configuration for advanced synthetic strategies. The key to its utility lies in the carboxybenzyl (Cbz) protecting group on the α-amino function, which is orthogonal to the widely used Fmoc/tBu strategy.[3][4] This orthogonality allows for site-specific manipulation of the DAP residue, opening avenues for complex peptide design that are otherwise difficult to achieve.

Compound Profile:

| Feature | Description |

| IUPAC Name | ethyl (2R)-3-amino-2-{[(benzyloxy)carbonyl]amino}propanoate hydrochloride[5] |

| Abbreviation | Cbz-(R)-Dap(β-NH₂)-OEt · HCl |

| α-Amino Protection | Carboxybenzyl (Cbz, Z) |

| β-Amino Group | Free (as hydrochloride salt) |

| Carboxyl Group | Ethyl Ester (OEt) |

| Key Application | Introduction of a selectively-modifiable DAP residue into a peptide sequence. |

The Cbz group is stable under the basic conditions used for Fmoc removal and the standard acidic conditions (TFA) used for final peptide cleavage and side-chain deprotection in Fmoc-SPPS.[3][6] It is typically removed under distinct conditions, most commonly catalytic hydrogenolysis, providing a third dimension of chemical selectivity.[7][8]

The Principle of Orthogonality: A Strategic Advantage

Successful peptide synthesis relies on a carefully planned protecting group strategy.[9] Orthogonal protecting groups can be removed in any order in the presence of others without being affected.[3] The combination of Fmoc (Nα-protection), tert-Butyl (tBu, side-chain protection), and Cbz (site-specific side-chain or backbone protection) forms a powerful tri-orthogonal system.

This system allows a researcher to:

-

Assemble a peptide chain using standard Fmoc/tBu chemistry.

-

Cleave the final peptide from the resin, removing all tBu-based side-chain protecting groups while leaving the Cbz group intact.[6]

-

Perform further chemical modifications on the free amine generated after selective Cbz removal in solution.

-

Alternatively, selectively remove the Cbz group while the peptide is still attached to the solid support to perform on-resin modifications.

// Deprotection conditions Base [label="Base (e.g., Piperidine)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Acid [label="Acid (e.g., TFA)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; H2 [label="Hydrogenolysis (H₂/Pd-C)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Connections Fmoc -> Base [label=" Cleaved by"]; tBu -> Acid [label=" Cleaved by"]; Cbz -> H2 [label=" Cleaved by"];

Base -> tBu [label=" Stable", style=dashed]; Base -> Cbz [label=" Stable", style=dashed]; Acid -> Fmoc [label=" Stable", style=dashed]; Acid -> Cbz [label=" Stable\n(under standard cleavage cond.)", style=dashed, headport="w"]; H2 -> Fmoc [label=" Stable", style=dashed]; H2 -> tBu [label=" Stable", style=dashed]; }

Caption: Orthogonal relationship between Fmoc, tBu, and Cbz protecting groups.

Experimental Protocols

Protocol 1: Preparation of Cbz-(R)-Dap-OH for SPPS Coupling

The commercially available starting material is an ethyl ester, which is unsuitable for direct activation and coupling to a resin-bound amine in SPPS. The carboxyl group must first be deprotected via saponification.

Materials:

-

This compound

-

1 M Sodium Hydroxide (NaOH)

-

1 M Hydrochloric Acid (HCl)

-

Dioxane or Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in a 1:1 mixture of Dioxane (or THF) and water.

-

Saponification: Cool the solution to 0 °C in an ice bath. Add 1 M NaOH solution (approx. 2.2 equivalents) dropwise while stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up:

-

Remove the organic solvent (Dioxane/THF) using a rotary evaporator.

-

Wash the remaining aqueous solution with Ethyl Acetate (2x) to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.

-

-

Extraction: Extract the product from the acidified aqueous layer with Ethyl Acetate (3x).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, (R)-3-amino-2-(Cbz-amino)propanoic acid , as a solid.

-

Verification: Confirm the structure and purity of the product via ¹H NMR and ESI-MS before proceeding.

Protocol 2: Incorporation into Peptide Chain (Fmoc-SPPS)

This protocol assumes a standard Fmoc-SPPS workflow on an automated or manual synthesizer.[10] The peptide is assembled from the C-terminus to the N-terminus.[3]

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)

-

Prepared Cbz-(R)-Dap-OH (from Protocol 1)

-

Coupling reagents: HBTU, HCTU, or DIC/Oxyma[11]

-

Base: Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Fmoc Deprotection Solution: 20% piperidine in DMF

-

Washing Solvents: DMF, Isopropanol (IPA), DCM

SPPS Cycle for Cbz-(R)-Dap-OH Incorporation:

Caption: SPPS cycle for coupling the prepared Cbz-(R)-Dap-OH.

Detailed Steps:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.[11]

-

Washing: Wash the resin thoroughly with DMF (x5), IPA (x2), and DMF (x3) to remove residual piperidine and dibenzofulvene adducts.[12][13]

-

Amino Acid Activation: In a separate vessel, dissolve Cbz-(R)-Dap-OH (4 eq. relative to resin loading), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 2-5 minutes. Note: The two amino groups on the building block require additional base for neutralization and activation.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, a second coupling may be required.

-

Washing: Wash the resin with DMF (x5), DCM (x3), and DMF (x3) to remove excess reagents and byproducts.

-

Continuation: The resin is now ready for the next Fmoc-amino acid coupling cycle or can proceed to final cleavage.

Protocol 3: Final Cleavage and Global Deprotection

This protocol releases the peptide from the solid support and removes acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). The Cbz group will remain intact.

Materials:

-

Peptide-resin (dried)

-

Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O). CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Preparation: Place the dried peptide-resin in a reaction vessel.

-

Cleavage: Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Incubation: Agitate at room temperature for 2-3 hours. The Cbz group is stable under these conditions.[6]

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Add the TFA solution dropwise into a 50 mL conical tube containing cold diethyl ether (approx. 40 mL). A white precipitate of the crude peptide will form.

-

-

Isolation:

-

Incubate at -20 °C for 30 minutes to maximize precipitation.

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the ether.

-

-

Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: The crude peptide, now containing the intact Cbz-protected DAP residue, should be purified by reverse-phase HPLC.

Advanced Application: Post-Cleavage Cbz Deprotection

To obtain the final peptide with a free α-amino group on the DAP residue, the Cbz group must be removed. This is typically performed in solution after HPLC purification.

Method: Catalytic Hydrogenolysis

-

Dissolution: Dissolve the purified, Cbz-protected peptide in a suitable solvent such as methanol, acetic acid, or a mixture thereof.

-

Catalyst Addition: Add Palladium on carbon (Pd/C, 10% w/w) catalyst to the solution.

-

Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitoring: Monitor the reaction by HPLC or Mass Spectrometry. The reaction is typically complete within 2-6 hours.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Remove the solvent under reduced pressure to yield the final deprotected peptide. Lyophilization from water/acetonitrile is recommended for final product isolation.

Causality Note: Hydrogenolysis is preferred as it is a very mild method that does not affect other functionalities in the peptide.[7][8] However, it is incompatible with peptides containing sulfur (Cys, Met) or certain reducible groups. In such cases, alternative deprotection methods, though harsher, may be considered.[8][14]

References

-

Kumar, R. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]

-

Robinson, A. J., et al. (2005). Highly Enantioselective Synthesis of α,β-Diaminopropanoic Acid Derivatives Using a Catalytic Asymmetric Hydrogenation Approach. The Journal of Organic Chemistry. Retrieved from [Link]

-

Applied Biosystems. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

D'Alonzo, D., et al. (2015). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. Retrieved from [Link]

-

Paradisi, F., et al. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. Retrieved from [Link]

-

Nuti, F., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. Retrieved from [Link]

- Collins, J., et al. (n.d.). Solid phase peptide synthesis processes and associated systems. Google Patents.

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Canavelli, C. M., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. PubMed Central. Retrieved from [Link]

-

Barany, G. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. Retrieved from [Link]

-

National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. Retrieved from [Link]

-

Avendaño, V. P., et al. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Retrieved from [Link]

-

Tzani, A., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. Retrieved from [Link]

-

Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021). Adding Cbz Protecting Group Mechanism. YouTube. Retrieved from [Link]

-

Ring, J. (2023). To Deprotect and Serve. Scientific Update. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 264235-79-2 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]

- 8. scientificupdate.com [scientificupdate.com]

- 9. repository.lsu.edu [repository.lsu.edu]

- 10. bachem.com [bachem.com]

- 11. ejbiotechnology.info [ejbiotechnology.info]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. Cbz-Protected Amino Groups [organic-chemistry.org]

Application Notes and Protocols for the Chemoselective Deprotection of Cbz-Protected Diamino Acid Derivatives

Abstract

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in peptide synthesis, prized for its stability and orthogonal removal conditions.[1][2] This application note provides a comprehensive guide to the deprotection of Cbz-protected diamino acid derivatives, a critical step in the synthesis of complex peptides and peptidomimetics. We will delve into the mechanistic underpinnings of various deprotection strategies, offering detailed, field-proven protocols for catalytic hydrogenolysis, acid-mediated cleavage, and other specialized methods. A comparative analysis of these techniques, potential side reactions, and strategies for ensuring chemoselectivity will be discussed to empower researchers in drug development and peptide chemistry with the knowledge to optimize their synthetic routes.

Introduction: The Role of the Cbz Group in Diamino Acid Chemistry

Diamino acids, such as lysine, ornithine, and their analogues, are fundamental building blocks in a vast array of biologically active peptides and therapeutic agents. The presence of two amino functionalities necessitates a robust and orthogonal protection strategy to achieve regioselective peptide bond formation.[3] The Cbz group, introduced by Bergmann and Zervas in 1932, has remained a vital tool for the protection of the side-chain amino group (e.g., Nε-Cbz-lysine) due to its unique stability profile.[2] It is generally stable to the basic conditions used for Fmoc group removal and the moderately acidic conditions for Boc group cleavage, making it an integral part of orthogonal peptide synthesis strategies.[4][5]

The judicious selection of the Cbz deprotection method is paramount to the success of a synthetic campaign, as it must be effective in cleaving the Cbz group while preserving the integrity of the peptide backbone and other protecting groups. This guide will provide the theoretical basis and practical protocols for achieving high-yielding and clean Cbz deprotection for diamino acid derivatives.

Mechanistic Overview of Cbz Deprotection

The cleavage of the Cbz group proceeds through the breaking of the benzylic C-O bond. This can be achieved through several distinct chemical pathways, each with its own set of advantages and limitations.

Figure 1: Primary pathways for the deprotection of Cbz-protected amines.

Catalytic Hydrogenolysis: The Workhorse Method

Catalytic hydrogenolysis is the most widely employed method for Cbz deprotection due to its mild conditions and high efficiency.[2][6] The reaction involves the use of a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.

Mechanism of Catalytic Hydrogenolysis

The reaction proceeds via the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to release the free amine, toluene, and carbon dioxide.[1]

Figure 2: Simplified mechanism of Cbz deprotection via catalytic hydrogenolysis.

Hydrogen Sources

While gaseous hydrogen is the most common hydrogen source, transfer hydrogenation offers a safer and often more convenient alternative.[2] Common hydrogen donors include ammonium formate, cyclohexene, and triethylsilane.[7]

Protocol 1: Standard Cbz Deprotection by Catalytic Hydrogenation

Materials:

-

Cbz-protected diamino acid derivative

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Celite®

Procedure:

-

Dissolve the Cbz-protected amino acid derivative in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask equipped with a magnetic stir bar.[8]

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected diamino acid derivative.

Protocol 2: Cbz Deprotection by Transfer Hydrogenation

Materials:

-

Cbz-protected diamino acid derivative

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Ammonium formate (HCOONH₄, 5-10 equivalents)

-

Methanol (MeOH)

Procedure:

-

Dissolve the Cbz-protected amino acid derivative and ammonium formate in methanol.

-

Carefully add 10% Pd/C to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by standard methods to remove ammonium salts.

Challenges and Considerations

-

Catalyst Poisoning: Sulfur-containing amino acids (e.g., methionine, cysteine) can poison the palladium catalyst, inhibiting the reaction.[9] In such cases, increasing the catalyst loading or using alternative deprotection methods may be necessary.

-

Chemoselectivity: Other functional groups, such as alkenes, alkynes, and benzyl ethers, can also be reduced under hydrogenation conditions.[7] Careful selection of reaction conditions and catalysts is crucial to ensure chemoselectivity.

Acid-Mediated Cbz Deprotection

Strong acidic conditions can effectively cleave the Cbz group, offering a valuable alternative when catalytic hydrogenolysis is not feasible.[2][10]

Mechanism of Acid-Mediated Cleavage

The reaction typically proceeds through an SN2 or SN1-type mechanism, where a strong acid protonates the carbamate oxygen, followed by nucleophilic attack or dissociation to form a benzyl cation, which is then trapped.[1]

Common Acidic Reagents

A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[6] Other acidic systems include trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in various organic solvents.[10]

Protocol 3: Cbz Deprotection using HBr in Acetic Acid

Materials:

-

Cbz-protected diamino acid derivative

-

33% HBr in acetic acid

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the Cbz-protected amino acid derivative in a minimal amount of glacial acetic acid.

-

Add a solution of 33% HBr in acetic acid at room temperature.

-

Stir the reaction mixture for the required time (typically 1-4 hours), monitoring by TLC or LC-MS.

-

Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

-

Collect the precipitated hydrobromide salt by filtration, wash with diethyl ether, and dry under vacuum.

Challenges and Considerations

-

Harsh Conditions: The strongly acidic conditions can lead to the cleavage of other acid-labile protecting groups, such as Boc and trityl groups.[8]

-

Side Reactions: Acid-mediated deprotection can sometimes lead to side reactions, such as the formation of pyroglutamic acid from N-terminal glutamine residues.[11]

Comparative Analysis of Deprotection Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, atmospheric pressure | Mild, high-yielding, clean byproducts | Catalyst poisoning by sulfur, reduction of other functional groups |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Room temperature or gentle heating | Safer than H₂ gas, convenient | Requires removal of salt byproducts |

| Acid-Mediated Cleavage | HBr/AcOH, TFA | Room temperature | Effective for sulfur-containing peptides, metal-free | Harsh conditions, can cleave other acid-labile groups, potential side reactions |

| Dissolving Metal Reduction | Na, liquid NH₃ | -78 °C | Very powerful | Harsh conditions, requires specialized equipment and handling |

Orthogonal Deprotection Strategies

The true power of the Cbz group lies in its orthogonality with other common protecting groups used in peptide synthesis.[1][4] This allows for the selective deprotection of specific amino groups within a complex peptide, enabling the synthesis of branched or cyclic peptides.

Figure 3: Orthogonal deprotection scheme in solid-phase peptide synthesis.

Conclusion

The deprotection of Cbz-protected diamino acid derivatives is a critical transformation in the synthesis of complex peptides. While catalytic hydrogenolysis remains the method of choice due to its mildness and efficiency, acid-mediated cleavage provides a robust alternative for substrates that are incompatible with hydrogenation.[2] By understanding the underlying mechanisms, potential side reactions, and the principles of orthogonal protection, researchers can confidently select and execute the optimal deprotection strategy for their specific synthetic goals. The protocols and comparative data presented in this application note serve as a practical guide for scientists and drug development professionals to navigate the challenges of Cbz deprotection and accelerate their research endeavors.

References

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

-

Liu, C. F., & Tam, J. P. (1994). Peptide segment ligation strategy without use of protecting groups. Proceedings of the National Academy of Sciences, 91(14), 6584–6588. [Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

ResearchGate. How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

-

Request PDF. Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. [Link]

-

Semantic Scholar. MgI2 -mediated chemoselective cleavage of protecting groups: an alternative to conventional deprotection methodologies. [Link]

-

Tam, J. P., & Xu, J. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(3), 239–254. [Link]

-

Reddit. I'm stuck with α-amino Boc protection of ornithine and lysine. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. biosynth.com [biosynth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. tdcommons.org [tdcommons.org]

- 11. peptide.com [peptide.com]

Application Note: (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL as a Versatile Chiral Building Block in Modern Drug Discovery

Abstract

(R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL is a strategically designed chiral building block of significant value in pharmaceutical and medicinal chemistry. Its structure, featuring a stereochemically defined 1,2-diamine core with orthogonal protection, provides a versatile platform for the synthesis of complex, high-value molecules. This document serves as a comprehensive guide for researchers and drug development professionals, detailing the compound's properties, its core utility in constructing privileged scaffolds, and step-by-step protocols for its application in synthesizing key intermediates like chiral piperazinones and peptidomimetics. We will explore the causality behind experimental choices, ensuring that the provided methodologies are not just procedural, but also instructive.

Introduction: The Strategic Advantage of a Pre-functionalized Chiral Synthon

The imperative to develop stereoisomerically pure drugs is a cornerstone of modern pharmaceutical development, driven by the chiral nature of biological targets.[1] The use of single-enantiomer drugs can significantly enhance therapeutic efficacy and reduce off-target side effects.[2] this compound emerges as a high-value intermediate precisely because it addresses this need. It provides a fixed (R)-stereocenter and a differentially protected vicinal diamine motif, which is a ubiquitous feature in numerous biologically active compounds and natural products.[3]

This application note will demonstrate how the unique structural attributes of this compound can be leveraged to streamline the synthesis of complex molecular architectures, thereby accelerating drug discovery timelines.

Compound Properties and Handling

Proper characterization and handling are paramount for successful and reproducible synthetic outcomes. The key physicochemical and safety data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 264235-79-2 | |

| Molecular Formula | C₁₃H₁₉ClN₂O₄ | |

| Molecular Weight | 302.76 g/mol | |

| Appearance | White to yellow solid | |

| Purity | ≥95% | |

| IUPAC Name | ethyl (2R)-3-amino-2-{[(benzyloxy)carbonyl]amino}propanoate hydrochloride | |

| Storage | Store at 2-8 °C | |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | |

| Precautionary Statements | P280, P305+P351+P338 (Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

Core Utility in Medicinal Chemistry: A Triad of Advantages

The utility of this building block stems from three interconnected features: its fixed stereochemistry, the presence of a valuable 1,2-diamine motif, and an orthogonal protection strategy.

-

Stereochemical Integrity: It provides a reliable method for introducing a specific stereocenter, which is critical for achieving selective interactions with chiral biological targets like enzymes and receptors.[2]

-

The 1,2-Diamine Scaffold: Chiral vicinal diamines are foundational elements in a vast array of pharmaceuticals and are prized for their ability to act as powerful chiral ligands in asymmetric synthesis.[4]

-

Orthogonal Protection: The molecule features two distinct amine functionalities. The C2-amine is protected by a Carbobenzoxy (Cbz) group, which is stable under many reaction conditions but can be selectively removed via catalytic hydrogenation.[5] The C3-amine is present as a hydrochloride salt, which can be readily unmasked to a free primary amine with a mild base. This differential protection allows for precise, stepwise chemical modifications at either position without affecting the other.

Protocol 4.1: Selective N-Acylation of the Terminal Amine

This protocol describes the acylation of the more nucleophilic primary amine after its in-situ formation from the HCl salt.

-

Rationale: Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both polar and non-polar reagents. Diisopropylethylamine (DIEA), a non-nucleophilic base, is used to neutralize the HCl salt and scavenge the HCl byproduct of the acylation without competing with the primary amine as a nucleophile. The reaction is started at 0°C to control the initial exotherm.

-

Materials:

-

This compound (1.0 eq)

-

Acyl chloride (e.g., Chloroacetyl chloride, 1.05 eq)

-

Diisopropylethylamine (DIEA) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous MgSO₄ or Na₂SO₄

-

-

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

-